molecular formula C14H11N3O3S2 B2446973 N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide CAS No. 862807-79-2

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide

Cat. No. B2446973
CAS RN: 862807-79-2
M. Wt: 333.38
InChI Key: AWPHALDQJFESJO-UHFFFAOYSA-N
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Description

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide, also known as DMNTC, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.

Scientific Research Applications

Radiosensitization and Cytotoxicity

  • A study synthesized a series of nitrothiophene carboxamides, including variants with N-(ω-aminoalkyl) side chains, for evaluation as radiosensitizers and bioreductively activated cytotoxins. One compound, 2-methyl-N-[2-(dimethyl-amino)ethyl]-3-nitrothiophene-5-carboxamide, demonstrated slight radiosensitization in vivo, highlighting potential use in cancer therapy (Threadgill et al., 1991).

Diuretic Activity

  • Biphenyl benzothiazole-2-carboxamide derivatives, a class to which N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide belongs, have been investigated for diuretic activity. A study in this area identified one such compound as a promising candidate, indicating potential for medical applications in treating fluid retention (Yar & Ansari, 2009).

Antimicrobial and Antioxidant Activity

  • Research into the antimicrobial and antioxidant activities of benzimidazole derivatives, including those substituted with benzothiazole, found that certain compounds exhibit promising activities against various microorganisms and show significant radical scavenging and ferrous ion chelating activity. This suggests applications in combating infections and oxidative stress (Sindhe et al., 2016).

Antitumor Agents

  • A study focused on benzothiazole derivatives, similar in structure to N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide, found that certain compounds exhibit significant antitumor effects, particularly against tumorigenic cell lines. This highlights the potential of such compounds in cancer research and therapy (Yoshida et al., 2005).

Photo-Physical Properties

  • Novel compounds including 2-substituted benzimidazole, benzoxazole, and benzothiazole derivatives were synthesized and their photo-physical properties studied. These compounds showed excited state intra-molecular proton transfer pathway characteristics, indicating potential applications in fields requiring specific light-absorption properties (Padalkar et al., 2011).

properties

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S2/c1-7-5-8(2)12-9(6-7)15-14(22-12)16-13(18)10-3-4-11(21-10)17(19)20/h3-6H,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPHALDQJFESJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide

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